molecular formula C23H19N7O B10935765 N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

Cat. No.: B10935765
M. Wt: 409.4 g/mol
InChI Key: VXHSIEAGQOPQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~7~-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a triazole ring, and a pyrimidine ring, making it a versatile molecule for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the reaction of phenylhydrazine with acetophenone derivatives under acidic conditions, followed by cyclization.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction involving azides and alkynes, often catalyzed by copper.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by the condensation of appropriate amines with formamide derivatives.

    Final Coupling: The final step involves coupling the pyrazole, triazole, and pyrimidine intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~7~-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N~7~-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N7-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenyl-1H-pyrazole: Shares the pyrazole ring structure.

    1,2,4-Triazole Derivatives: Contains the triazole ring.

    Pyrimidine Derivatives: Includes the pyrimidine ring.

Uniqueness

N~7~-[(1,3-Diphenyl-1H-pyrazol-4-yl)methyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is unique due to the combination of three different heterocyclic rings in its structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C23H19N7O

Molecular Weight

409.4 g/mol

IUPAC Name

N-[(1,3-diphenylpyrazol-4-yl)methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide

InChI

InChI=1S/C23H19N7O/c1-16-12-20(30-23(27-16)25-15-26-30)22(31)24-13-18-14-29(19-10-6-3-7-11-19)28-21(18)17-8-4-2-5-9-17/h2-12,14-15H,13H2,1H3,(H,24,31)

InChI Key

VXHSIEAGQOPQTL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)C(=O)NCC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.